N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that features both pyrrole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Mechanism of Action
Target of action
Imidazole and pyrrole containing compounds have a broad range of targets due to their diverse chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by these compounds are numerous and depend on their specific targets. For instance, some imidazole derivatives can affect pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary greatly depending on their specific structure. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of these compounds’ actions can be diverse, ranging from antibacterial to antitumor effects, among others .
Action environment
Environmental factors can influence the action, efficacy, and stability of these compounds. For example, the pH of the environment can affect the ionization state of the compounds, which can in turn affect their solubility and therefore their bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole with 2-bromoethyl pyrrole in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis routes to scale up the production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques would be optimized to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an inert solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole N-oxide derivatives, while reduction can yield fully saturated benzimidazole derivatives .
Scientific Research Applications
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrrol-1-yl)ethyl)-benzimidazole: Lacks the tetrahydro and carboxamide groups, making it less versatile in reactions.
2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole: Does not contain the pyrrole moiety, limiting its biological activity.
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methylbenzimidazole: Similar structure but lacks the tetrahydro ring, affecting its chemical properties.
Uniqueness
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of pyrrole and benzimidazole rings, along with the tetrahydro and carboxamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-methyl-N-(2-pyrrol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-17-13-5-4-12(10-14(13)18-11)15(20)16-6-9-19-7-2-3-8-19/h2-3,7-8,12H,4-6,9-10H2,1H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGRSBBQMVUDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.